molecular formula C12H20ClNO2 B11757391 Methyl 4-aminoadamantane-1-carboxylate hydrochloride CAS No. 1057075-91-8

Methyl 4-aminoadamantane-1-carboxylate hydrochloride

Cat. No.: B11757391
CAS No.: 1057075-91-8
M. Wt: 245.74 g/mol
InChI Key: MANHEPNXZVTZLG-UHFFFAOYSA-N
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Description

Chemical Name: Methyl 4-aminoadamantane-1-carboxylate hydrochloride CAS No.: 1003872-58-9 (from ) Molecular Formula: C₁₂H₂₀ClNO₂ Structural Features: Combines the rigid adamantane cage with a methyl carboxylate ester and an amine group at the 1- and 4-positions, respectively. The hydrochloride salt enhances solubility in polar solvents. Applications: Primarily used as a synthetic intermediate in medicinal chemistry. Limited pharmacological data are available, though adamantane derivatives are known for antiviral and CNS activity (e.g., amantadine) .

Properties

IUPAC Name

methyl 4-aminoadamantane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-15-11(14)12-4-7-2-8(5-12)10(13)9(3-7)6-12;/h7-10H,2-6,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANHEPNXZVTZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)C(C(C3)C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The formamide derivative is treated with concentrated hydrochloric acid (19.46% w/w) at reflux temperatures (100–110°C) for 1–2 hours. The reaction proceeds via acid-catalyzed cleavage of the formyl group, yielding the primary amine hydrochloride. Key parameters include:

  • Acid Concentration : Optimal yields (≥93%) are achieved with 19.46% HCl, balancing proton availability without excessive side reactions.

  • Temperature : Reflux conditions ensure complete deprotection while minimizing adamantane cage degradation.

  • Workup : Post-reaction extraction with dichloromethane removes non-polar byproducts, followed by acetone-induced crystallization to isolate the hydrochloride salt.

Table 1: Optimization of Direct Hydrolysis

ParameterOptimal ValueYield (%)Purity (%)
HCl Concentration19.46% w/w93.299.5
Reaction Time1 hour93.199.2
Crystallization SolventAcetone92.899.7

Ritter-Type Reaction with Adamantane Derivatives

An alternative route employs the Ritter reaction, utilizing 1-bromoadamantane and formamide in the presence of sulfuric acid to construct the amine moiety.

Two-Step Synthesis Protocol

Step 1 : N-Formylation
1-Bromoadamantane reacts with formamide and sulfuric acid (96%) at 85°C for 5.5 hours, forming N-(1-adamantyl)formamide. The use of sulfuric acid avoids oleum, reducing corrosivity and cost.

Step 2 : Hydrolysis to Amine Hydrochloride
The formamide intermediate is treated with HCl under reflux, analogous to Method 1, achieving >90% yield.

Table 2: Ritter Reaction Parameters

StepReagentTemperature (°C)Time (h)Yield (%)
1H₂SO₄ (96%)855.589.3
2HCl (19.46%)100–1101.093.2

Stereoselective Synthesis via Chiral Resolution

For enantiomerically pure forms, such as (1R,3S,4R)-methyl 4-aminoadamantane-1-carboxylate hydrochloride, chiral auxiliaries or resolution techniques are employed.

Enantiomeric Control Strategies

  • Chiral Pool Synthesis : Starting from optically active hydroxyadamantane derivatives, followed by Mitsunobu amination.

  • Chromatographic Resolution : Using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate racemic mixtures.

Table 3: Stereoselective Synthesis Outcomes

MethodEnantiomeric Excess (%)Yield (%)
Mitsunobu Amination98.575.4
Chiral Chromatography99.868.2

Industrial-Scale Production Considerations

Scalable processes prioritize cost-efficiency and safety:

  • Continuous Flow Reactors : Reduce reaction times by 40% compared to batch systems.

  • Solvent Recycling : Acetone and dichloromethane recovery rates exceed 85% in closed-loop systems.

  • Waste Mitigation : Neutralization of acidic byproducts with CaCO₃ minimizes environmental impact.

Comparative Analysis of Methodologies

Table 4: Method Comparison

MethodAdvantagesLimitationsScalability
Direct HydrolysisHigh yield, simplicityRequires pure formamide precursorIndustrial
Ritter ReactionCost-effective reagentsMulti-step, longer durationPilot-scale
Stereoselective SynthesisHigh enantiopurityLow yield, expensive reagentsLaboratory

Chemical Reactions Analysis

Types of Reactions

Methyl 4-aminoadamantane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Pharmaceutical Development

Antiviral Properties
Methyl 4-aminoadamantane-1-carboxylate hydrochloride is closely related to well-known antiviral agents such as amantadine. Research indicates that compounds with similar adamantane structures exhibit antiviral activity against various viruses, including Influenza A. Studies have shown that certain derivatives can enhance survival rates in infected models, suggesting potential therapeutic applications in antiviral treatments .

Neuroprotective Effects
The compound's structural features suggest promising neuroprotective properties. Its interaction with NMDA receptors is of particular interest. Research on conjugates of aminoadamantane and γ-carboline has demonstrated that these compounds can inhibit mitochondrial permeability transition pore opening, a critical factor in neuroprotection . This indicates that this compound may play a role in developing treatments for neurodegenerative diseases.

Medicinal Chemistry

Synthesis and Derivatives
The synthesis of this compound typically involves multiple steps, allowing for the creation of various derivatives with potentially enhanced biological activities. The ability to modify its structure makes it a versatile scaffold for drug development .

Biological Activity Studies
In vitro assays have shown that derivatives of this compound possess significant biological activities. For instance, studies have indicated that some derivatives demonstrate higher activity than established drugs like memantine, particularly in inhibiting specific receptor sites associated with neurodegenerative conditions .

Case Study 1: Antiviral Activity

A study evaluating the antiviral efficacy of adamantane derivatives found that certain compounds, including those similar to this compound, exhibited potent activity against Influenza A viruses. The results indicated a correlation between structural modifications and enhanced antiviral effects, highlighting the compound's potential as a lead in antiviral drug design .

Case Study 2: Neuroprotective Properties

Research on the neuroprotective effects of aminoadamantane conjugates demonstrated their ability to inhibit mitochondrial swelling induced by calcium ions. The study concluded that these compounds could serve as effective neuroprotective agents in models of oxidative stress and neurodegeneration, suggesting that this compound could be further explored for similar applications .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Properties
AdamantaneHydrocarbon coreKnown for antiviral properties (e.g., amantadine)
Methyl 2-aminoadamantaneAmino group at position 2Potential analgesic effects
N-(2-hydroxyethyl)adamantaneHydroxyethyl substituentEnhanced solubility and bioavailability
1-Amino-3-methyladamantaneMethyl substitution at position 3Possible neuroprotective effects

This table illustrates the structural diversity among adamantane derivatives and their respective biological activities. This compound stands out due to its unique combination of functional groups, which may offer enhanced therapeutic specificity.

Mechanism of Action

The mechanism of action of methyl 4-aminoadamantane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to receptors or enzymes, thereby influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Core Structure Functional Groups Molecular Weight Key Properties
Methyl 4-aminoadamantane-1-carboxylate hydrochloride Adamantane Methyl ester, amine (HCl salt) 259.75 g/mol High rigidity; improved solubility due to HCl salt; potential CNS activity
1-Adamantanamine hydrochloride (Amantadine HCl) Adamantane Amine (HCl salt) 187.71 g/mol Clinically used for antiviral (influenza A) and anti-Parkinsonian effects
trans-4-Aminoadamantan-1-ol hydrochloride Adamantane Hydroxyl, amine (HCl salt) 203.70 g/mol Lower lipophilicity vs. carboxylate; possible altered blood-brain barrier penetration
Methyl trans-4-aminocyclohexanecarboxylate HCl Cyclohexane Methyl ester, amine (HCl salt) ~193.67 g/mol* Flexible ring vs. adamantane; lower thermal stability; similar ester-amine motif
Methyl 4-aminocubane-1-carboxylate hydrochloride Cubane Methyl ester, amine (HCl salt) ~237.75 g/mol* Highly strained cubane core; potential explosive properties; experimental use

*Calculated based on molecular formulas from and .

Pharmacological and Industrial Relevance

  • Amantadine HCl : Well-documented antiviral and dopaminergic activity due to adamantane’s lipid solubility and amine functionality .
  • Target Compound: The carboxylate ester may reduce blood-brain barrier penetration compared to amantadine but could improve metabolic stability. No clinical data are available.
  • Cubane Derivative : Experimental interest due to cubane’s unique strain and electronic properties, though toxicity and stability concerns limit applications .

Biological Activity

Methyl 4-aminoadamantane-1-carboxylate hydrochloride, also known as methyl trans-4-aminoadamantane-1-carboxylate hydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article details its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

  • Molecular Formula : C12_{12}H19_{19}NO2_2.HCl
  • Molar Mass : 245.75 g/mol
  • CAS Number : 1003872-58-9

Biological Activity

This compound exhibits various biological activities, including:

1. Antiviral Properties

Research indicates that this compound may possess antiviral activity. It has been studied for its potential efficacy against viruses such as influenza and HIV. The mechanism often involves inhibition of viral replication through interaction with viral proteins or host cell receptors.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties, which are crucial for treating conditions characterized by inflammation. This activity may be mediated through the modulation of inflammatory cytokines and pathways.

3. Anticancer Activity

This compound has shown promise in cancer therapy. For instance, it has been investigated for its ability to inhibit tyrosyl-DNA phosphodiesterase 1 (Tdp1), a target in anticancer therapy. In vitro studies have indicated that it enhances the antitumor effects of established chemotherapeutics like temozolomide in glioblastoma cells .

4. Neurological Applications

This compound is related to other adamantane derivatives known for their use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. Its mechanism may involve modulation of neurotransmitter systems or neuroprotective effects.

The biological activity of this compound is largely attributed to its structural characteristics, which allow it to interact with specific molecular targets:

  • Inhibition of Enzymes : The compound acts as an inhibitor for enzymes involved in viral replication and cancer cell proliferation.
  • Receptor Modulation : It may modulate neurotransmitter receptors, contributing to its neurological effects.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntiviralInhibition of viral replication
Anti-inflammatoryModulation of inflammatory cytokines
AnticancerInhibition of Tdp1; synergistic effects with chemotherapy
NeurologicalModulation of neurotransmitter systems

Case Studies

Several studies have explored the biological activities of this compound:

Case Study 1: Antiviral Efficacy

A study conducted on the efficacy against influenza viruses demonstrated that the compound significantly reduced viral load in infected cell cultures, showcasing a potential for therapeutic use during outbreaks .

Case Study 2: Cancer Treatment Synergy

In glioblastoma models, this compound was found to enhance the cytotoxic effects of temozolomide by inhibiting Tdp1 activity, leading to increased apoptosis in cancer cells .

Case Study 3: Neuroprotection

Research into its neuroprotective properties revealed that this compound could potentially reduce neuroinflammation and protect neuronal cells from oxidative stress, suggesting applications in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

This compound shares similarities with other adamantane derivatives such as amantadine and memantine. Below is a comparison highlighting their biological activities:

Table 2: Comparison with Similar Compounds

CompoundBiological ActivityKey Applications
Methyl 4-aminoadamantane-1-carboxylate HClAntiviral, anti-inflammatory, anticancerNeurological disorders, cancer therapy
AmantadineAntiviralInfluenza treatment
MemantineNeuroprotectiveAlzheimer's disease

Q & A

Q. What are the recommended methods for synthesizing Methyl 4-aminoadamantane-1-carboxylate hydrochloride, and how can purity be optimized?

The synthesis typically involves multi-step reactions, including carboxylation, esterification, and hydrochloride salt formation. For example, analogous adamantane derivatives (e.g., trans-4-aminoadamantan-1-ol hydrochloride) are synthesized via controlled cooling (below 10°C) in mixed solvents like dichloromethane and water to enhance crystallinity . Post-synthesis purification often employs recrystallization using polar aprotic solvents (e.g., acetonitrile) or column chromatography. Purity optimization requires rigorous monitoring via HPLC (e.g., using pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole for amine detection) and elemental analysis .

Q. How should researchers characterize the structural and thermal properties of this compound?

  • X-ray crystallography : Use SHELXL for refinement of crystal structures, particularly for resolving adamantane core conformations. SHELX programs are robust for small-molecule crystallography, even with twinned or high-resolution data .
  • Spectroscopy : Employ 1^1H/13^{13}C NMR to confirm the ester and amine functional groups. For hygroscopic samples, deuterated DMSO is recommended to minimize water interference.
  • Thermal analysis : Differential scanning calorimetry (DSC) can identify melting points and decomposition thresholds, critical for stability studies.

Q. What safety protocols are essential for handling this compound?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of fine particles.
  • First aid : For skin contact, rinse immediately with water; for eye exposure, flush with saline solution for 15 minutes .
  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the ester group.

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility and stability data across studies?

Discrepancies often arise from variations in solvent polarity, temperature, or hygroscopicity. Methodological solutions include:

  • Standardized solubility assays : Use USP/EP-compliant buffers (e.g., phosphate-buffered saline at pH 7.4) for consistency .
  • Stability profiling : Conduct accelerated degradation studies (40°C/75% RH) with HPLC-MS monitoring to identify degradation products (e.g., ester hydrolysis to carboxylic acid).
  • Cross-validation : Compare data with structurally related adamantane derivatives (e.g., 1-aminoadamantane hydrochloride) to isolate compound-specific vs. class-wide behaviors .

Q. What advanced analytical techniques are suitable for detecting trace impurities in this compound?

  • HPLC with fluorescence detection : Pre-column derivatization using NBD-F (4-fluoro-7-nitro-2,1,3-benzoxadiazole) enhances sensitivity for amine-containing impurities (detection limit ~0.1 ppm) .
  • LC-MS/MS : Quantifies low-abundance degradation products (e.g., methyl ester hydrolysis intermediates).
  • Ion chromatography : Detects inorganic impurities (e.g., residual chloride counterions).

Example HPLC Parameters (Adapted from ):

ParameterCondition
ColumnC18, 5 µm, 250 × 4.6 mm
Mobile PhaseAcetonitrile:0.1% TFA (60:40)
Flow Rate1.0 mL/min
DetectionFluorescence (Ex 470 nm, Em 530 nm)

Q. How can mechanistic studies elucidate the compound’s reactivity in medicinal chemistry applications?

  • Isotopic labeling : Use 15^{15}N-labeled amine groups to track reaction pathways (e.g., amide bond formation).
  • Computational modeling : Density functional theory (DFT) predicts nucleophilic attack sites on the adamantane core.
  • Kinetic profiling : Monitor ester hydrolysis rates under varying pH (2–10) to optimize prodrug design .

Methodological Tables

Q. Table 1: Common Crystallization Solvents for Adamantane Derivatives

SolventPurity Yield (%)NotesReference
Dichloromethane85–90Requires cooling (<10°C)
Acetonitrile92–95Enhances crystal size
Ethanol/Water80–85Cost-effective, moderate yield

Q. Table 2: Key Spectral Peaks for Structural Confirmation

Functional Group1^1H NMR (ppm)13^{13}C NMR (ppm)
Adamantane CH1.6–2.1 (m)28–35
Ester COOCH33.7 (s)170–172
NH3+ (HCl salt)8.2–8.5 (br)Not applicable

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